molecular formula C42H69NO15 B1673084 Josamycin CAS No. 16846-24-5

Josamycin

Cat. No. B1673084
CAS RN: 16846-24-5
M. Wt: 828 g/mol
InChI Key: XJSFLOJWULLJQS-DJBGMQKKSA-N
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Description

Josamycin is a macrolide antibiotic produced by certain strains of Streptomyces narbonensis . It is used for the treatment of various susceptible bacterial infections . It has antimicrobial activity against a wide spectrum of pathogens .


Synthesis Analysis

Josamycin is a natural polyketide product harboring 14- to 16-membered macrocyclic lactone rings to which various sugars are attached . A genome-wide shRNA screen in K562 cancer cells identified genes that modulate cellular sensitivity to josamycin . The most sensitizing hits were proteins involved in mitochondrial translation and the mitochondrial unfolded protein response, glycolysis, and the mitogen-activated protein kinase signaling cascade .


Molecular Structure Analysis

Josamycin has a molecular formula of C42H69NO15 . It is a macrolide antibiotic, an aldehyde, a tertiary amino compound, a tertiary alcohol, an acetate ester, a disaccharide derivative, and a glycoside . The molecular weight of Josamycin is 828.0 g/mol .


Chemical Reactions Analysis

A charge transfer reaction between josamycin and purpurin was studied in an alcohol–water medium at 545 nm with 1:1 composition . The stability constant was found to be 3.9 × 10^4 with molar absorptivity 4.09 × 10^3 L mol^-1 cm^-1 and linear range 0-120 mg L^-1 .


Physical And Chemical Properties Analysis

Josamycin has a density of 1.2±0.1 g/cm^3, a boiling point of 877.8±65.0 °C at 760 mmHg, and a flash point of 484.7±34.3 °C . It has a molar refractivity of 213.0±0.4 cm^3, a polar surface area of 206 Å^2, and a polarizability of 84.4±0.5 10^-24 cm^3 .

Scientific Research Applications

Treatment of Bacterial Infections

  • Application Summary : Josamycin is a macrolide antibiotic used for the treatment of various susceptible bacterial infections . It has antimicrobial activity against a wide spectrum of pathogens .
  • Methods of Application : Josamycin exerts its antimicrobial activity by inhibiting bacterial protein biosynthesis. It binds reversibly to the subunit 50S of the bacterial ribosome, thereby inhibiting translocation of peptidyl tRNA . This action is mainly bacteriostatic, but can also be bactericidal in high concentrations .
  • Results or Outcomes : Josamycin has been found effective in treating bacterial infections, including those in the oral and pharyngeal region, respiratory tract, lungs, sinuses, middle ear, skin, soft tissues, and biliary tract .

Treatment of Atopic Dermatitis

  • Application Summary : Topical application of Josamycin has been found to inhibit the development of Atopic Dermatitis-like skin lesions in NC/Nga mice .
  • Methods of Application : Josamycin was topically administered to NC/Nga mice with AD-like skin lesions induced by 2, 4, 6-trinitrochlorobenzene (TNCB) .
  • Results or Outcomes : Topical treatment with Josamycin significantly suppressed the increase in the skin severity score in NC/Nga mice. This suppressive effect was associated with a decrease in the density of cellular infiltration into the dermis, the mast cell count in the dermis, and the serum IgE level .

Effect on Gastrointestinal Motility

  • Application Summary : Unlike erythromycin, Josamycin does not stimulate gastrointestinal motility .
  • Methods of Application : The effect of Josamycin on gastrointestinal motility was observed in a group of volunteer subjects who were given the drug .
  • Results or Outcomes : None of the patients who were treated with Josamycin experienced abdominal cramps, nausea, vomiting, or diarrhea, which are common side effects associated with erythromycin .

Eradication of Helicobacter pylori

  • Application Summary : Josamycin has been used in the treatment of Helicobacter pylori infections .
  • Methods of Application : The exact method of application varies, but it typically involves the administration of Josamycin along with other antibiotics as part of a combination therapy .
  • Results or Outcomes : While specific results can vary, eradication of H. pylori is generally successful with this approach .

Treatment of Ureaplasma Urealyticum Infections

  • Application Summary : Josamycin is effective against Ureaplasma urealyticum, a bacterium associated with urinary tract and reproductive system infections .
  • Methods of Application : Josamycin is often recommended for neonates and pregnant women, especially when mixed infection is present .
  • Results or Outcomes : Treatment with Josamycin can lead to the successful eradication of the bacteria, alleviating symptoms and preventing complications .

Treatment of Mycoplasma Pneumoniae Infections

  • Application Summary : Josamycin has been used in the treatment of infections caused by Mycoplasma pneumoniae .
  • Methods of Application : The typical dosage for treating Mycoplasma pneumoniae with Josamycin is 2 grams per day (in four equally divided doses) for 7 days .
  • Results or Outcomes : Treatment with Josamycin can lead to the successful eradication of the bacteria, alleviating symptoms and preventing complications .

Treatment of Legionnaires’ Disease

  • Application Summary : Josamycin has been used in the treatment of Legionnaires’ disease, a form of atypical pneumonia caused by any type of Legionella bacteria .
  • Methods of Application : The exact method of application varies, but it typically involves the administration of Josamycin along with other antibiotics as part of a combination therapy .
  • Results or Outcomes : While specific results can vary, eradication of Legionella is generally successful with this approach .

Treatment of Chlamydia trachomatis Infections

  • Application Summary : Josamycin has been used in the treatment of infections caused by Chlamydia trachomatis, a bacterium that can cause diseases in humans such as pneumonia, psittacosis, trachoma, and various sexually transmitted infections .
  • Methods of Application : The exact method of application varies, but it typically involves the administration of Josamycin along with other antibiotics as part of a combination therapy .
  • Results or Outcomes : Treatment with Josamycin can lead to the successful eradication of the bacteria, alleviating symptoms and preventing complications .

Treatment of Acne Vulgaris

  • Application Summary : Josamycin has been used in the treatment of acne vulgaris, a common skin condition characterized by the occurrence of pimples, blackheads, and whiteheads .
  • Methods of Application : Josamycin is typically applied topically to the affected areas of the skin .
  • Results or Outcomes : Treatment with Josamycin can lead to a reduction in the severity and frequency of acne breakouts, leading to clearer skin .

Safety And Hazards

Josamycin should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or inhalation, immediate medical attention should be sought .

Future Directions

There is a growing interest in better characterizing the therapeutic effects and toxicities of antibiotics like Josamycin in mammalian cells to guide new applications in both cellular and clinical studies . This includes understanding the drug’s direct subcellular binding targets as well as its indirect effects on cellular signaling and processes .

properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69NO15/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSFLOJWULLJQS-NGVXBBESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Josamycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.35e-02 g/L
Record name Josamycin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of macrolides such as Josamycin is via inhibition of bacterial protein biosynthesis by binding reversibly to the subunit 50S of the bacterial ribosome, thereby inhibiting translocation of peptidyl tRNA. This action is mainly bacteriostatic, but can also be bactericidal in high concentrations. Macrolides tend to accumulate within leukocytes, and are therefore actually transported into the site of infection.
Record name Josamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01321
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Product Name

Josamycin

CAS RN

16846-24-5
Record name Josamycin
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Record name Josamycin [USAN:INN:BAN:JAN]
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Record name Josamycin
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URL https://www.drugbank.ca/drugs/DB01321
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Record name Josamycin
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Record name JOSAMYCIN
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Record name Josamycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131.5 °C
Record name Josamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01321
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Josamycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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